

Application Notes and Protocols for Intravenous Administration of Iomeprol in Urography

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Compound of Interest

Compound Name: Iomeprol

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Introduction

Iomeprol is a non-ionic, monomeric, tri-iodinated contrast agent widely used in diagnostic imaging.[1][2][3] Its primary application in urography is to opacify the urinary tract for visualization via X-ray-based imaging, most notably Computed Tomography (CT) urography.[1] The high atomic number of the iodine atoms in the **Iomeprol** molecule allows for the attenuation of X-rays, thereby enhancing the contrast of the urinary system structures against the surrounding tissues.[4][5] Due to its non-ionic nature and low osmolality, **Iomeprol** offers a favorable safety profile with a reduced incidence of adverse effects compared to ionic contrast media.[2][3][5] These application notes provide detailed protocols and data for the intravenous use of **Iomeprol** in urography.

Physicochemical and Pharmacokinetic Properties

Iomeprol's chemical structure is designed for high water solubility and stability, allowing for the formulation of solutions with high iodine concentrations and relatively low osmolality and viscosity.[2][6] These properties are crucial for patient tolerance and efficient delivery. Following intravenous administration, **Iomeprol** is rapidly distributed in the extracellular fluid and is primarily excreted unchanged by glomerular filtration.[7][8][9]

Table 1: Physicochemical Properties of **Iomeprol** Solutions

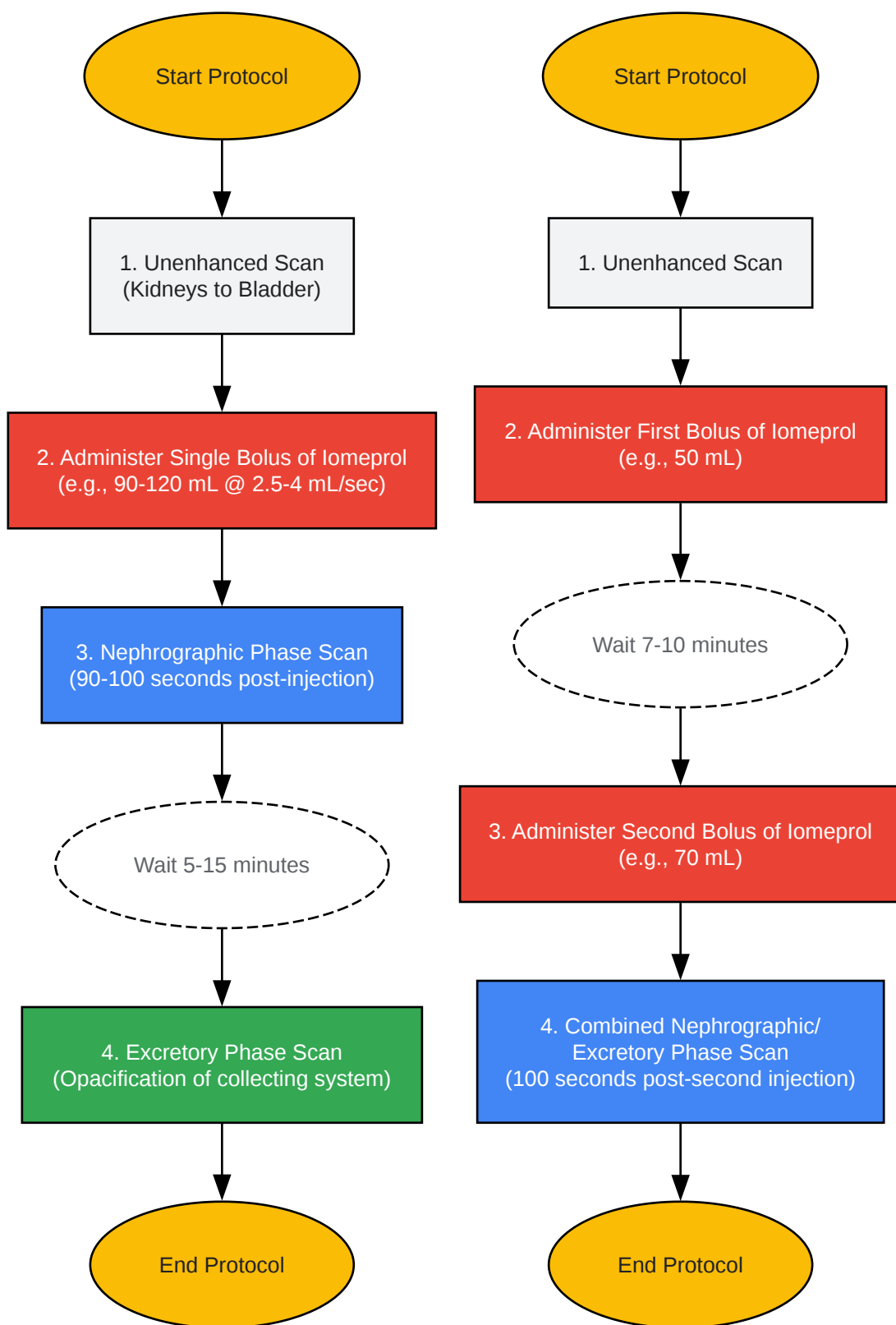
Property	150 mg I/mL Solution	300 mg I/mL Solution	400 mg I/mL Solution
Osmolality (mOsm/kg H ₂ O at 37°C)	270	520	720
Viscosity (mPa·s at 20°C)	1.9	8.4	28.9
Viscosity (mPa·s at 37°C)	1.3	4.8	13.9
Density (g/mL at 20°C)	1.166	1.334	1.446
Density (g/mL at 37°C)	1.161	1.329	1.441
Source:[10]			

Table 2: Pharmacokinetic Parameters of **lomeprol** in Healthy Adults

Parameter	Value
Distribution Half-life	0.37 hours
Elimination Half-life	1.83 hours (approx. 109 ± 20 minutes)[7]
Volume of Distribution	0.28 L/kg
Plasma Protein Binding	Not significant
Metabolism	Does not undergo significant metabolism[8][9]
Excretion	~90% excreted unchanged in urine within 24 hours[8][9]
Source:[7][9][11]	

Mechanism of Action

The mechanism of action of **lomeprol** is biophysical rather than pharmacological. It does not interact with specific signaling pathways to elicit its diagnostic effect. The iodine atoms covalently bound to the benzene ring structure of **lomeprol** are responsible for its radiopaque properties. When X-rays pass through the body, they are attenuated to different degrees by different tissues. The high atomic number of iodine results in a significantly higher absorption of X-ray photons compared to soft tissues. This differential absorption creates the contrast seen on radiographic images, allowing for detailed visualization of the urinary tract.^{[4][5][12]}



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